molecular formula C14H18N2O3 B610954 SPR inhibitor 3

SPR inhibitor 3

Cat. No.: B610954
M. Wt: 262.30 g/mol
InChI Key: YBXBWBBVLXZQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPRi 3, also known as SPR inhibitor 3, is a potent inhibitor of sepiapterin reductase. Sepiapterin reductase is an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters such as dopamine, serotonin, and nitric oxide. SPRi 3 has shown significant potential in reducing neuropathic and inflammatory pain by lowering the levels of tetrahydrobiopterin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPRi 3 involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: The core structure of SPRi 3 is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its binding affinity and specificity towards sepiapterin reductase.

    Purification: The final compound is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of SPRi 3 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Scale-up of reactions: The reactions are scaled up using industrial reactors and equipment.

    Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

SPRi 3 undergoes several types of chemical reactions, including:

    Oxidation: SPRi 3 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to form reduced derivatives.

    Substitution: SPRi 3 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions are typically carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products

Scientific Research Applications

SPRi 3 has a wide range of scientific research applications, including:

    Chemistry: SPRi 3 is used as a tool compound to study the role of sepiapterin reductase in various biochemical pathways.

    Biology: The compound is employed in biological studies to investigate the effects of sepiapterin reductase inhibition on cellular processes.

    Medicine: SPRi 3 has shown promise in preclinical studies for the treatment of neuropathic and inflammatory pain by reducing tetrahydrobiopterin levels.

    Industry: The compound is used in the development of new therapeutic agents targeting sepiapterin reductase.

Mechanism of Action

SPRi 3 exerts its effects by inhibiting the activity of sepiapterin reductase. The inhibition of this enzyme leads to a reduction in the levels of tetrahydrobiopterin, a critical cofactor for the production of neurotransmitters. By lowering tetrahydrobiopterin levels, SPRi 3 reduces the synthesis of neurotransmitters such as dopamine and serotonin, which are involved in pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    SPRi 1: Another inhibitor of sepiapterin reductase with a different chemical structure.

    SPRi 2: A structurally similar compound with slightly different binding affinity and specificity.

    SPRi 4: A newer compound with enhanced potency and selectivity towards sepiapterin reductase.

Uniqueness of SPRi 3

SPRi 3 stands out due to its high binding affinity and specificity towards sepiapterin reductase. It has shown superior efficacy in reducing neuropathic and inflammatory pain compared to other similar compounds. Additionally, SPRi 3 has a well-characterized mechanism of action and has been extensively studied in preclinical models .

Properties

IUPAC Name

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXBWBBVLXZQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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